molecular formula C24H22ClN3O B11124554 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11124554
M. Wt: 403.9 g/mol
InChI Key: QSLMHHNLBBBDSK-UHFFFAOYSA-N
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Description

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks the 2-chlorobenzyl chloride.

    Acylation: The final step involves the acylation of the benzimidazole derivative with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH, K₂CO₃) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer applications, the compound may interfere with signaling pathways that regulate cell growth and survival, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide stands out due to its dual functional groups, which confer unique chemical and biological properties. The presence of both the 2-chlorobenzyl and 2,6-dimethylphenylacetamide moieties enhances its potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H22ClN3O/c1-16-8-7-9-17(2)24(16)27-23(29)15-28-21-13-6-5-12-20(21)26-22(28)14-18-10-3-4-11-19(18)25/h3-13H,14-15H2,1-2H3,(H,27,29)

InChI Key

QSLMHHNLBBBDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl

Origin of Product

United States

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